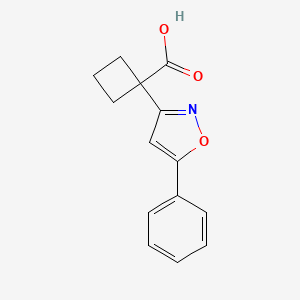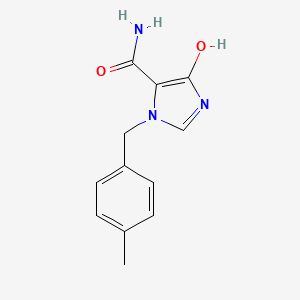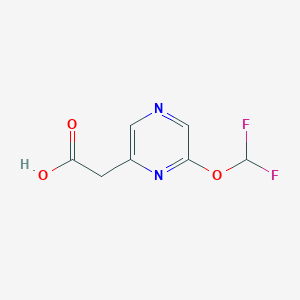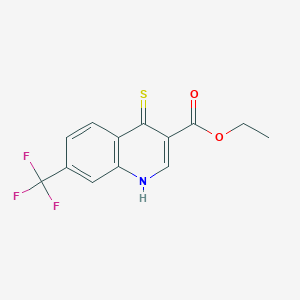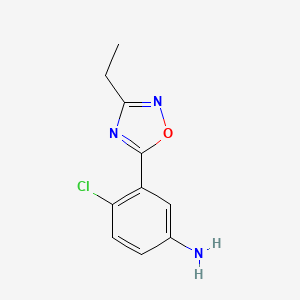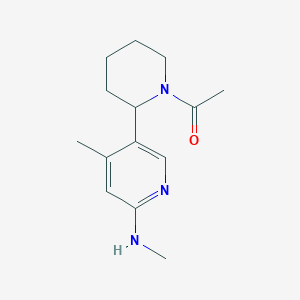
Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinate core, which is a derivative of nicotinic acid, and is functionalized with a formylpiperazine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route begins with the methylation of 2-methylnicotinic acid to form methyl 2-methylnicotinate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-formylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The nicotinate moiety can undergo electrophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate.
Reduction: Methyl6-(4-hydroxymethylpiperazin-1-yl)-2-methylnicotinate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. The formylpiperazine group can form hydrogen bonds with biological macromolecules, influencing their function. The nicotinate moiety can interact with nicotinic acid receptors, potentially modulating various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl6-(4-hydroxypiperazin-1-yl)-2-methylnicotinate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate: Contains a carboxylic acid group instead of a formyl group.
Uniqueness
Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
methyl 6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-10-11(13(18)19-2)3-4-12(14-10)16-7-5-15(9-17)6-8-16/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
XZOGWPBBPKFKHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





